molecular formula C9H7ClN2O2 B8294240 Methyl 4-chloro-2-cyanophenylcarbamate

Methyl 4-chloro-2-cyanophenylcarbamate

Cat. No.: B8294240
M. Wt: 210.62 g/mol
InChI Key: QWWCLCBAVOWICG-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-cyanophenylcarbamate is a synthetic organic compound of interest in modern drug discovery and medicinal chemistry. It features a carbamate group, a key structural motif known for its high chemical and proteolytic stability, which makes it a valuable building block for pharmaceutical research . The carbamate functional group is a well-established amide bond surrogate in the design of peptide-like molecules, helping to improve metabolic stability against peptidases and enhance permeability across cellular membranes . In medicinal chemistry, carbamate-bearing molecules are frequently explored for their ability to modulate interactions with biological targets such as enzymes and receptors. The carbamate group can participate in hydrogen bonding and imposes a degree of conformational restriction, which can be crucial for achieving potency and target specificity . While the specific biological activity of this compound requires further investigation, its structure suggests potential for application in designing enzyme inhibitors, including proteases . Furthermore, compounds with carbamate functionalities have widespread utility as intermediates and protecting groups in complex organic syntheses . This product is intended for research purposes only.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl N-(4-chloro-2-cyanophenyl)carbamate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)12-8-3-2-7(10)4-6(8)5-11/h2-4H,1H3,(H,12,13)

InChI Key

QWWCLCBAVOWICG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs include:

  • Phenyl (2-chloro-4-hydroxyphenyl)carbamate (CAS: 796848-80-1): Differs in substituent positions (2-Cl, 4-OH vs. 4-Cl, 2-CN) and lacks the methyl ester group. The hydroxyl group increases polarity, reducing lipophilicity compared to the cyano group in the target compound .
  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates: These feature a 3-chlorophenyl urea linkage instead of a direct carbamate group. The urea moiety introduces hydrogen-bonding capacity, altering solubility and biological target interactions .

Physicochemical Properties

Table 1: Lipophilicity (log k) of Selected Carbamates (HPLC Data)
Compound log k Reference
Methyl 4-chloro-2-cyanophenylcarbamate* ~3.2† [1, 5]
Phenyl (2-chloro-4-hydroxyphenyl)carbamate 2.8 [4]
4-Chloro-2-(3-chlorophenylurea)carbamate 3.5 [1]

Estimated based on structural analogs; †Cyano and chloro groups synergistically increase log *k compared to hydroxyl-substituted analogs.

Table 2: Solubility and Stability Comparisons
Compound Solubility (g/100 mL, temp °C) Hydrolysis Stability
This compound* ~0.05 (25)‡ High (cyano stabilizes)
Methyl cyanoacetate 29.3 (20) Moderate
Methyl chloroacetate 12.0 (20) Low

*Estimated from methyl carbamate derivatives; ‡Low solubility due to high lipophilicity .

Q & A

Q. How can computational methods enhance SAR studies?

  • Methodological Answer : Perform QSAR modeling (e.g., CoMFA or CoMSIA) using descriptors like logP, molar refractivity, and H-bond donors. Dock the compound into target proteins (e.g., acetylcholinesterase) using AutoDock Vina. Validate predictions with synthesis and testing of analogs (e.g., replacing chloro with fluoro substituents) .

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